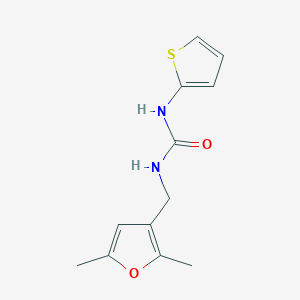

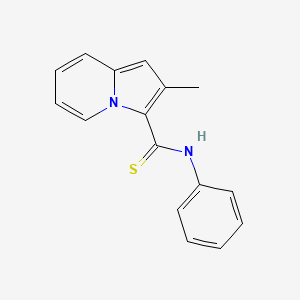

![molecular formula C14H7F6N3 B2495997 7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 338412-21-8](/img/structure/B2495997.png)

7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a useful research compound. Its molecular formula is C14H7F6N3 and its molecular weight is 331.221. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fluorescent Probes and Sensing

One significant application of derivatives of 7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is in the development of fluorescent probes for biological and chemical sensing. For instance, 2,7-Bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine (BPN) has been designed to bind selectively with octyl glucopyranoside, demonstrating its utility as an ultrasensitive fluorescent probe for glucopyranoside detection with a detection limit of approximately 100 pM. This capability highlights the potential of these compounds in monitoring glucose levels or detecting specific sugars in complex biological environments (Liao et al., 2002).

Water Oxidation Catalysis

Derivatives have also been employed as ligands in the synthesis of metal complexes for catalytic applications, including water oxidation. A study described the synthesis of dinuclear complexes using a bridging ligand related to the naphthyridine structure, demonstrating their efficacy in oxygen evolution reactions. This application is crucial for developing sustainable energy technologies, such as water-splitting processes that produce hydrogen fuel (Zong & Thummel, 2005).

Conductive Polymers

The compound's derivatives have been explored for their potential in creating conducting polymers. For example, polymers derived from bis(pyrrol-2-yl)arylenes, including structures related to this compound, have shown promise due to their low oxidation potentials and stability in the conducting form. These materials have applications in electronic devices and materials science, highlighting the versatility of the naphthyridine derivatives in polymer chemistry (Sotzing et al., 1996).

Chemosensors for Metal Ions

Furthermore, novel pyrene-based fluorescent probes incorporating the naphthyridine moiety have been designed for the selective detection of metal ions, such as Ni2+. These compounds exhibit "turn-on" fluorescence in the presence of specific ions, making them valuable tools for environmental monitoring and the study of metal ion dynamics in biological systems (Khan et al., 2018).

Mecanismo De Acción

Target of Action

It’s worth noting that 1,8-naphthyridines, a class of compounds to which this molecule belongs, have been associated with diverse biological activities and are used in the treatment of various conditions .

Mode of Action

It’s known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .

Biochemical Pathways

Naphthyridines are known to interact with various biochemical pathways due to their diverse biological activities .

Result of Action

It’s known that naphthyridines have a broad spectrum of biological activities .

Propiedades

IUPAC Name |

7-pyrrol-1-yl-2,4-bis(trifluoromethyl)-1,8-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F6N3/c15-13(16,17)9-7-10(14(18,19)20)21-12-8(9)3-4-11(22-12)23-5-1-2-6-23/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRWOJXHDHOSOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F6N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide](/img/structure/B2495914.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B2495918.png)

![N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2495919.png)

![cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime](/img/structure/B2495920.png)

![3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2495922.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methoxybenzamide hydrochloride](/img/structure/B2495925.png)

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-cyclohexylpropanamide](/img/structure/B2495927.png)